

An In-depth Technical Guide to 3-Bromoprop-1yne (Propargyl Bromide)

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Compound of Interest		
Compound Name:	3-(Bromomethoxy)prop-1-yne	
Cat. No.:	B15147157	Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed exploration of 3-bromoprop-1-yne, a crucial reagent in organic synthesis. While the initially requested compound, **3-(Bromomethoxy)prop-1-yne**, does not appear in surveyed chemical literature, 3-bromoprop-1-yne, also widely known as propargyl bromide, is a structurally similar and extensively documented compound of significant interest to the scientific community. This document will cover its discovery, history, chemical properties, synthesis, and key applications, adhering to the specified requirements for data presentation and visualization.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-bromoprop-1-yne.



Property	Value	Reference
Molecular Formula	C₃H₃Br	[1][2][3][4]
Molar Mass	118.961 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1][2]
Density	1.57 g/mL (20 °C)	[1]
Melting Point	-61.1 °C	[1]
Boiling Point	89 °C	[1]
Solubility in water	Insoluble	[1][2]
Solubility in organic solvents	Soluble	[1]
Vapor Pressure	72 mbar (20 °C)	[1]
Flash Point	18 °C	[1]
Autoignition Temperature	324 °C	[1]
CAS Number	106-96-7	[1][2][4][5]

Synthesis of 3-Bromoprop-1-yne

The primary and most common method for the synthesis of 3-bromoprop-1-yne is the reaction of propargyl alcohol with phosphorus tribromide.[1]

Experimental Protocol: Synthesis from Propargyl Alcohol

Materials:

- Propargyl alcohol
- Phosphorus tribromide (PBr₃)
- · Anhydrous diethyl ether



- Pyridine (optional, as a scavenger for HBr)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Distillation apparatus
- Ice bath

Procedure:

- A solution of propargyl alcohol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- Phosphorus tribromide is added dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction mixture is then carefully poured onto crushed ice.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The diethyl ether is removed by distillation.
- The crude 3-bromoprop-1-yne is purified by vacuum distillation.

A simplified workflow for the synthesis of 3-bromoprop-1-yne.

Key Reactions and Applications



3-Bromoprop-1-yne is a versatile reagent in organic synthesis, primarily utilized as a propargylating agent. The terminal alkyne and the reactive bromide functionality allow for a wide range of chemical transformations.

Nucleophilic Substitution

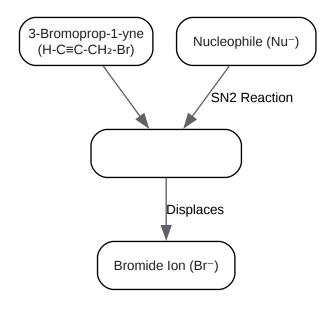
The bromine atom in 3-bromoprop-1-yne is readily displaced by a variety of nucleophiles. This reaction is fundamental to the introduction of the propargyl group into organic molecules.

General Reaction Scheme: Nu⁻ + H-C≡C-CH₂-Br → H-C≡C-CH₂-Nu + Br⁻

Where Nu⁻ represents a nucleophile.

Examples of Nucleophiles:

- Alkoxides (RO⁻): Formation of propargyl ethers.
- Thiolates (RS⁻): Formation of propargyl thioethers.
- Azides (N₃⁻): Formation of propargyl azides, which are precursors for "click" chemistry.
- Carbanions (R₃C⁻): Carbon-carbon bond formation.
- Amines (R₃N): Formation of quaternary ammonium salts.





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General scheme of nucleophilic substitution with 3-bromoprop-1-yne.

Sonogashira Coupling

The terminal alkyne of 3-bromoprop-1-yne can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex alkynes.

General Reaction Scheme: H-C \equiv C-CH₂-Br + R-X + Pd catalyst, Cu(I) cocatalyst, base \rightarrow R-C \equiv C-CH₂-Br + HX

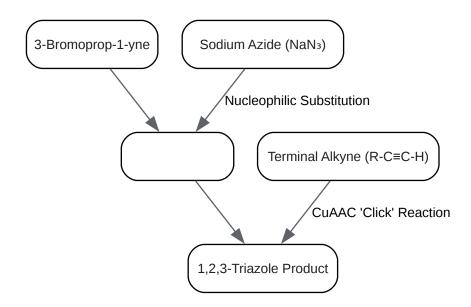
Where R-X is an aryl or vinyl halide.

"Click" Chemistry

As mentioned, 3-bromoprop-1-yne is a precursor to propargyl azides. These azides are key components in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, to form 1,2,3-triazoles.

Reaction Pathway:

- Azide Formation: H-C≡C-CH₂-Br + NaN₃ → H-C≡C-CH₂-N₃ + NaBr
- Cycloaddition: H-C≡C-CH₂-N₃ + R-C≡C-H + Cu(I) catalyst → Triazole product





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Pathway to 1,2,3-triazoles from 3-bromoprop-1-yne.

Safety and Handling

3-Bromoprop-1-yne is a hazardous substance and should be handled with appropriate safety precautions.

- Toxicity: It is toxic and a lachrymator (causes tearing).[1]
- Flammability: It is a flammable liquid.
- Explosive Hazard: 3-Bromoprop-1-yne is an endothermic compound and can decompose explosively upon shock or heating under confinement.[1] It is often stabilized with a small amount of magnesium oxide.[4]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid heat, sparks, and open flames.
- Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

3-Bromoprop-1-yne (propargyl bromide) is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality, a reactive bromide and a terminal alkyne, enables a wide array of chemical transformations, making it indispensable for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.



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